molecular formula C23H26N6O3S B2423688 1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887223-42-9

1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2423688
CAS RN: 887223-42-9
M. Wt: 466.56
InChI Key: NMHRBVNQUWWESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H26N6O3S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has identified certain derivatives related to the structure of the compound that have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some derivatives to possess good or moderate activities against test microorganisms. This suggests potential applications of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Agents

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to the compound of interest, have been prepared and evaluated for their antihypertensive activity. Bayomi et al. (1999) synthesized derivatives bearing morpholine, piperidine, or piperazine moieties and found that some compounds demonstrated promising antihypertensive activities. This research indicates the potential utility of these compounds in the development of new treatments for hypertension (Bayomi et al., 1999).

Anti-Inflammatory and Analgesic Agents

The synthesis and evaluation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been conducted for their potential anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) reported that some compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their applicability in treating inflammation and pain (Abu‐Hashem et al., 2020).

5-HT2 Antagonist Activity

Watanabe et al. (1992) prepared and evaluated a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity. Among these compounds, specific derivatives showed potent 5-HT2 antagonist activity, indicating their potential for the development of therapeutic agents targeting central nervous system disorders (Watanabe et al., 1992).

properties

IUPAC Name

12-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3S/c1-26-22(31)21-18(9-14-33-21)29-19(24-25-23(26)29)7-4-8-20(30)28-12-10-27(11-13-28)16-5-3-6-17(15-16)32-2/h3,5-6,9,14-15H,4,7-8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHRBVNQUWWESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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